molecular formula C20H27N3O3 B13167786 tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13167786
M. Wt: 357.4 g/mol
InChI Key: FWHSJBQZZVDFGX-UHFFFAOYSA-N
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Description

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyridine ring, a cyano group, and a tert-butyl ester, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Attachment of the tert-Butyl Ester: This step involves esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium cyanide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 4-[3-cyano-4-(2-methoxyethylamino)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)26-19(24)23-10-7-15(8-11-23)16-5-6-18(17(13-16)14-21)22-9-12-25-4/h5-7,13,22H,8-12H2,1-4H3

InChI Key

FWHSJBQZZVDFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)NCCOC)C#N

Origin of Product

United States

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